molecular formula C6H7NO2 B162350 4-amino-6-methyl-2H-pyran-2-one CAS No. 132559-90-1

4-amino-6-methyl-2H-pyran-2-one

Cat. No.: B162350
CAS No.: 132559-90-1
M. Wt: 125.13 g/mol
InChI Key: ARDXSWUPBSFGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing ring systems that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . The compound’s structure consists of a pyran ring with an amino group at the 4-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation . The reaction typically takes place in boiling ethanol in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

4-Amino-6-methyl-2H-pyran-2-one serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Formation of 5-Oxopyrano[4,3-b]pyridines : This reaction demonstrates the compound's utility in constructing fused heterocyclic systems, which are valuable in medicinal chemistry and materials science.
  • Reactions with β-Dicarbonyl Compounds : Such reactions lead to the formation of new derivatives that can exhibit enhanced biological properties.

Biological Applications

Antimicrobial and Antioxidant Properties

Research indicates that this compound and its derivatives possess significant antimicrobial and antioxidant activities. These properties make them potential candidates for pharmaceutical applications:

  • Antimicrobial Activity : Studies have shown that certain derivatives effectively inhibit bacterial growth, suggesting their use in developing new antibiotics.
  • Antioxidant Activity : The compound's ability to scavenge free radicals positions it as a potential agent for preventing oxidative stress-related diseases.

Medicinal Chemistry

Anticancer Potential

Recent studies highlight the anticancer potential of this compound derivatives. For instance:

  • In Vitro Studies : Substituted derivatives have shown promising results against various cancer cell lines, including A2780 (human ovarian carcinoma) and K562 (human chronic myelogenous leukemia). These compounds exhibited micromolar-level inhibition of cell growth, indicating their potential as anticancer agents .
CompoundCell Line TestedED50 Values (μM)
6-substituted derivativeA27800.059 - 0.090
4-Alkynyl derivativeK562Micromolar level

Industrial Applications

Intermediate in Chemical Production

In industrial settings, this compound is utilized as an intermediate in the production of various chemical products. Its structural versatility allows it to be incorporated into numerous synthetic pathways, enhancing the efficiency of chemical manufacturing processes.

Case Studies

  • Anticancer Activity Study : A study by Lee et al. demonstrated that 6-substituted derivatives of this compound exhibited significant in vitro anticancer activity against multiple human cancer cell lines. The most active compounds were identified as having specific structural features that enhance their efficacy .
  • Synthesis of New Derivatives : Research has focused on modifying the structure of this compound to improve its biological activity. For instance, incorporating different substituents at the pyranone ring has led to the discovery of new compounds with enhanced properties .

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-2H-pyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Amino-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amino group, which imparts different chemical and biological properties compared to its hydroxyl and methoxy analogs.

Biological Activity

4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is part of the pyran family, characterized by a six-membered ring containing oxygen. Its structural features facilitate interactions with various biological targets, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic processes essential for bacterial survival .

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
Klebsiella pneumoniae1464 µg/mL

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. It is known to neutralize free radicals and reduce oxidative stress within cells, contributing to its potential therapeutic applications in preventing oxidative damage associated with chronic diseases .

3. Anticancer Potential

Recent studies have explored the anticancer effects of derivatives of this compound. One notable study demonstrated that certain analogs exhibited significant cytotoxicity against cancer cell lines, with effective doses as low as 0.059–0.090 µM . The structure-activity relationship (SAR) revealed that modifications on the pyranone ring can enhance anticancer activity.

Compound ED50 (µM) Cancer Cell Line
Compound 270.059MCF-7 (breast cancer)
Compound 190.075HeLa (cervical cancer)
Compound 200.090A549 (lung cancer)

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Antimicrobial Mechanism

The compound disrupts the integrity of bacterial cell membranes and inhibits key enzymes involved in cell wall synthesis, leading to cell lysis and death.

Antioxidant Mechanism

It acts as a free radical scavenger, donating electrons to reactive species and thereby stabilizing them. This action reduces cellular oxidative stress and prevents damage to DNA, proteins, and lipids.

Anticancer Mechanism

The anticancer effects are believed to involve the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt pathway .

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of various concentrations of this compound against clinical isolates of pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition zones.

Antioxidant Activity Assessment

Another investigation utilized DPPH radical scavenging assays to quantify the antioxidant capacity of the compound. The results showed that it effectively reduced DPPH radicals, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-6-methyl-2H-pyran-2-one, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via modified Biginelli reactions, where 4-hydroxy-6-methyl-2H-pyran-2-one undergoes amination. For example, using urea and aromatic aldehydes under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours achieves substitution at the 4-position . Optimization involves adjusting catalyst concentration (e.g., ZnCl₂) and solvent polarity (e.g., ethanol vs. DMF) to improve yields (>70%) .
  • Key Data : Molecular formula C₆H₇NO₂ , MW 125.13 g/mol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.2 (s, 3H, CH₃), δ 5.8 (d, 1H, pyranone ring), and δ 6.4 (s, 2H, NH₂) .
  • IR : Stretching vibrations at 3300 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .
  • MS : ESI-MS m/z 126.1 [M+H]⁺ .

Q. How does the amino group influence the compound’s solubility and stability?

  • Methodology : The amino group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding. Stability tests (TGA/DSC) show decomposition >200°C, with hygroscopicity requiring storage under inert atmosphere .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

  • Methodology :

  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Discrepancies may arise from solvent choice (DMSO vs. saline) .
  • Structural Analogs : Compare with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (antifungal IC₅₀ 12 µM) to identify substituent effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodology : DFT calculations (B3LYP/6-31G*) reveal electron density at the 2-position carbonyl group, making it susceptible to nucleophilic attack. Solvent models (PCM) predict activation barriers (<20 kcal/mol) for reactions with amines or hydrazines .

Q. What crystallographic data are available for structural analysis?

  • Methodology : Single-crystal XRD (monoclinic P2₁/c, a = 7.654 Å, b = 6.967 Å) of related 5,6-dimethyl-4-phenyl-2H-pyran-2-one provides a template for hydrogen-bonding networks. For the target compound, predicted π-stacking distances are ~3.5 Å .

Q. Methodological Challenges and Solutions

ChallengeSolutionEvidence
Low synthetic yieldUse ZnCl₂ catalysis (85% yield in ethanol, reflux)
Ambiguous NMR signalsAssign via 2D-COSY and HSQC in DMSO-d₆
Biological variabilityStandardize cell lines (e.g., HeLa for cytotoxicity)

Q. Key Applications in Research

  • Organic Synthesis : Building block for pyranone-fused heterocycles (e.g., pyrimidines via Biginelli reactions) .
  • Drug Discovery : Analogues show COX-2 inhibition (IC₅₀ 8 µM) and anticancer activity (HeLa cells, 48 h IC₅₀ 25 µM) .
  • Material Science : Functionalized for fluorescent probes (λₑₓ 350 nm, λₑₘ 450 nm) .

Properties

IUPAC Name

4-amino-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDXSWUPBSFGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0.310 g (2.05 mmol) of 38 and 0.031 g of 10% Pd/C in 10 mL of ethanol was maintained under 1 atm (a ballonn) of hydrogen gas for 1 hour. The reaction mixture was then filtered through Celite, and ethanol of the filtrate was removed through rotary evaporation to give 0.260 g of 39 (100% yield). 1H NMR δ 5.56 (s, 1H, C3H), 5.12 (s, 1H, C5H), 4.45 (s, 2H, NH2), 2.20 (s, Me); 13C NMR δ 163.6 (s, C2), 161.3 (s), 98.6 (d, C5), 80.4 (d, C3), 19.5 (q, Me).
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.031 g
Type
catalyst
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-methyl-2H-pyran-2-one
Reactant of Route 2
4-amino-6-methyl-2H-pyran-2-one
Reactant of Route 3
4-amino-6-methyl-2H-pyran-2-one
Reactant of Route 4
4-amino-6-methyl-2H-pyran-2-one
Reactant of Route 5
4-amino-6-methyl-2H-pyran-2-one
Reactant of Route 6
4-amino-6-methyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.